4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid
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Overview
Description
4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid is a complex organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a hydroxyl group, a butanoic acid moiety, and a tetrahydroquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the cyclization of an appropriate amino acid derivative followed by oxidation to introduce the keto group. The hydroxy group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can also enhance the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of a wide range of derivatives, which can be used in further research and development.
Biology: The biological applications of this compound are vast, including its potential use as a pharmacophore in drug discovery. Its structural features make it suitable for binding to various biological targets, leading to potential therapeutic effects.
Medicine: In medicine, this compound has shown promise in the development of new drugs. Its ability to interact with specific molecular targets can lead to the creation of novel treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties make it valuable for creating high-performance products.
Mechanism of Action
The mechanism by which 4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups play crucial roles in binding to these targets, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and are known for their pharmaceutical and biological activities.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit various biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 4-Hydroxy-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid stands out due to its unique combination of functional groups and its potential for diverse applications in science and industry.
Properties
IUPAC Name |
4-hydroxy-4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3,7,11,15H,2,4-6H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUPALUDUDLLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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